4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-methyl-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-4-6-13(7-5-12)18(16,17)14-8-11-15-9-2-3-10-15/h4-7,14H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXNRZUFHYLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680693 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-95-0 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves a multi-step synthetic sequence:
Detailed Preparation Methodology
Synthesis of Pyrrolidinone Intermediate
- The starting material 3-Ethyl-4-methyl-3-pyrrolidin-2-one is reacted with a suitable activated compound such as 4-nitrophenyl chloroformate (a compound of formula 2 where Z = O and R = 4-nitrophenyl) to form an activated carbamate intermediate (compound of formula 3a).
- This reaction is typically conducted in the presence of an organic base to facilitate nucleophilic substitution. Preferred organic bases include 4-dimethylaminopyridine (DMAP), 4-pyrrolidinopyridine, diisopropylethylamine, tetramethylguanidine, and others.
- Reaction conditions involve mild temperatures (~20°C) and stirring, followed by aqueous workup with washes using dilute hydrochloric acid and sodium hydroxide solutions to remove impurities.
- The solvent is then distilled off under mild vacuum at approximately 40°C, and the residue is treated with methanol and cooled to 0–5°C to precipitate the intermediate.
- The product is filtered, washed with methanol and acetone, and dried to yield 3-Ethyl-4-methyl-2,5-dihydro-N-(4-nitrophenyloxycarbonyl)-pyrrole-2-one with purity greater than 99% as confirmed by HPLC.
Coupling with 4-(2-Aminoethyl)benzenesulfonamide
- The activated intermediate (compound 3a) is reacted with 4-(2-aminoethyl)benzenesulfonamide to form 4-[2-(3-Ethyl-4-methyl-2-carbonyl pyrrolidine amido)ethyl]benzene sulfonamide (compound 4).
- This step is generally carried out at controlled temperatures (~15–30°C) with stirring for about an hour.
- The reaction mixture is cooled gradually, and the product is isolated by filtration and washed with chilled acetone.
- The isolated product is dried at 40–45°C to constant weight, achieving HPLC purity greater than 99%.
Purification and Analytical Validation
- Purification involves sequential washing of the organic layer with aqueous acidic and basic solutions to remove residual reagents and byproducts.
- The organic solvent is removed under mild vacuum to avoid decomposition.
- Crystallization or precipitation from methanol or acetone is used to enhance purity.
- The final products are dried in air ovens at temperatures ranging from 40°C to 55°C until constant weight is achieved.
- Purity is routinely confirmed by High Performance Liquid Chromatography (HPLC), with purity levels exceeding 99% reported consistently for key intermediates and final products.
Summary Table of Preparation Steps and Conditions
| Step | Reactants/Intermediates | Conditions | Purification Methods | Purity Achieved (HPLC) |
|---|---|---|---|---|
| 1. Formation of activated carbamate (3a) | 3-Ethyl-4-methyl-3-pyrrolidin-2-one + 4-nitrophenyl chloroformate + organic base (e.g., DMAP) | ~20°C, stirring, aqueous workup with 5% HCl and 2.5% NaOH washes, solvent distillation at 40°C | Methanol addition, cooling to 0–5°C, filtration, washing with methanol and acetone, drying at 50–55°C | >99% |
| 2. Coupling with 4-(2-aminoethyl)benzenesulfonamide (4) | Compound 3a + 4-(2-aminoethyl)benzenesulfonamide | 15–30°C, stirring for 1 hour | Filtration, washing with chilled acetone, drying at 40–45°C | >99% |
Comparative Notes and Research Findings
- The use of organic bases such as 4-dimethylaminopyridine is critical in the first step to achieve high reaction efficiency and purity.
- Attempts to purify the sulfonamide intermediate from various organic solvents (esters, ketones, ethers, alcohols, aromatic, aliphatic, chlorinated hydrocarbons) under different conditions failed to improve purity beyond 95%, highlighting the importance of the described aqueous workup and crystallization protocol.
- The described method offers a robust and reproducible approach to synthesize the target compound with high purity suitable for further pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry: This compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Side Chains
The following table highlights key differences and similarities between the target compound and related sulfonamides:
Key Observations :
- Pyrrolidine vs.
- Biological Activity : Bicyclic derivatives (e.g., 20 ) demonstrate antiprotozoal activity, suggesting that the target compound’s pyrrolidine group could be explored for similar applications .
- Synthetic Methods : Indole-containing analogs (e.g., 3aj , 3p ) are synthesized via transition metal catalysis (e.g., gold, palladium), while bis-sulfonamides (e.g., compound 11 in ) are prepared using tosyl chloride and diamines .
Physicochemical and Spectral Comparisons
- Melting Points: Piperazine-linked sulfonamides (e.g., 14e) exhibit melting points near 170–174°C, while indole derivatives (e.g., 3p) are typically isolated as solids with variable melting behavior .
- Spectral Data :
- NMR : Analogous compounds (e.g., (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide in ) show characteristic aromatic proton shifts at δ 7.2–7.8 ppm and aliphatic signals near δ 2.5–4.0 ppm, consistent with sulfonamide and heterocyclic substituents .
- Mass Spectrometry : HRMS data for compound 20 (m/z 557.3071) and other analogs confirm molecular ion peaks matching theoretical values .
Functional Group Modifications and Bioactivity
- Bis-sulfonamides: Compound 11 () features a bis-sulfonamide structure with ethylene glycol linkers, demonstrating higher hydrophilicity compared to monosubstituted analogs like the target compound .
- Antiprotozoal Activity : The bicyclic sulfonamide 20 highlights the role of rigid heterocyclic frameworks in bioactivity, suggesting that the target compound’s flexibility might require optimization for therapeutic applications .
Biological Activity
Overview
4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with potential biological applications, particularly in medicinal chemistry. Its structure features a benzene ring with a methyl group and a sulfonamide moiety, linked to a pyrrolidine ring via an ethyl chain. This compound is of interest due to its interactions with various biological targets, which may lead to therapeutic applications.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its capacity to inhibit enzyme activity by mimicking substrate molecules or binding to active sites. This compound may modulate cellular processes by affecting pathways involved in cell proliferation, apoptosis, and other critical functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of carbonic anhydrase enzymes, which play crucial roles in maintaining acid-base balance and facilitating gas exchange in biological systems. This inhibition may have therapeutic implications for conditions like glaucoma and certain cancers.
- Anticancer Properties : Preliminary studies suggest that the compound may interfere with cancer cell proliferation and migration. For instance, it has been observed to downregulate cyclin D1 and matrix metalloproteinase 9 (MMP9), both of which are involved in tumor progression .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent .
- Animal Models : In vivo experiments using mouse models have demonstrated that the compound can inhibit tumor growth and metastasis. For example, administration of the compound significantly reduced lung metastasis in aggressive breast cancer models .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzenesulfonamide | Lacks pyrrolidine ring | General sulfonamide activity |
| N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide | Lacks methyl group | Similar enzyme inhibition potential |
| 4-Methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide | Piperidine instead of pyrrolidine | Potentially similar but different pharmacodynamics |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how do they influence its reactivity?
- The compound contains a benzenesulfonamide core with a methyl substituent at the 4-position and a pyrrolidinylethyl amine side chain. The sulfonamide group (-SO₂NH-) provides hydrogen-bonding capability, while the pyrrolidine ring introduces conformational flexibility and basicity. These features influence solubility, stability, and interactions with biological targets. Structural analogs (e.g., pyrazole derivatives) highlight the importance of sulfonamide groups in enzyme inhibition .
Q. What experimental strategies are recommended for optimizing the synthesis of this compound?
- Synthesis typically involves multi-step reactions, including sulfonylation of a primary amine and subsequent functionalization. Key steps include:
- Temperature control : Maintain ≤50°C during sulfonamide bond formation to avoid side reactions.
- Purification : Use recrystallization or column chromatography to isolate high-purity products.
- Protecting groups : Protect reactive amines during intermediate steps to prevent undesired substitutions .
- Advanced methods like continuous flow reactors or automated synthesis systems can improve yield and reproducibility .
Q. Which analytical techniques are critical for characterizing this compound and validating its purity?
- Chromatography : HPLC or TLC to monitor reaction progress and assess purity (>95% by area normalization).
- Spectroscopy :
- NMR (¹H/¹³C) to confirm structure and stereochemistry.
- Mass spectrometry (ESI-TOF) for molecular weight validation.
Q. What biological targets or mechanisms are associated with this sulfonamide derivative?
- Sulfonamides often act as enzyme inhibitors by mimicking para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria. This compound’s pyrrolidine side chain may enhance binding to hydrophobic pockets in target proteins (e.g., carbonic anhydrase or kinase enzymes). Preliminary assays should include enzyme inhibition kinetics and cellular viability studies .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated, particularly in catalytic or inhibitory contexts?
- Use isotopic labeling (e.g., ¹⁵N or deuterium) to trace reaction pathways. For enzyme inhibition, perform X-ray crystallography or molecular docking to map binding interactions. Kinetic isotope effects (KIE) and stopped-flow spectroscopy can resolve transient intermediates .
Q. What computational approaches are effective for predicting and optimizing its reactivity or bioactivity?
- Quantum chemical calculations (DFT) model transition states and reaction energetics.
- Machine learning : Train models on PubChem datasets to predict solubility, toxicity, or binding affinity.
- Molecular dynamics : Simulate ligand-receptor interactions to guide structural modifications .
Q. How should researchers address contradictions in experimental data (e.g., variable inhibition potency across assays)?
- Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting bioactivity.
- Cross-validation : Compare results from orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., buffer composition, cell line variability) .
Q. What role does stereochemistry play in modulating its biological activity or synthetic pathways?
- Enantiomers may exhibit divergent binding affinities. Resolve stereoisomers via chiral chromatography or asymmetric synthesis. For example, (S)-configured analogs in showed enhanced activity due to optimal spatial alignment with target sites .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Fragment-based screening : Modify substituents (e.g., methyl → trifluoromethyl) to assess electronic effects.
- Pharmacophore mapping : Identify critical hydrogen-bond donors/acceptors using 3D-QSAR models.
- Proteome-wide profiling : Use affinity pulldown assays to uncover off-target interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
